9-Methylfluorene

Catalog No.
S560768
CAS No.
2523-37-7
M.F
C14H12
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methylfluorene

CAS Number

2523-37-7

Product Name

9-Methylfluorene

IUPAC Name

9-methyl-9H-fluorene

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C14H12/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-10H,1H3

InChI Key

ZVEJRZRAUYJYCO-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

9-Methyl-9H-fluorene; NSC 10161

Canonical SMILES

CC1C2=CC=CC=C2C3=CC=CC=C13

Organic Synthesis:

  • 9-Methylfluorene itself can be synthesized from fluorene, a related aromatic hydrocarbon, through a reaction with sodium in methanol. This reaction is a classic example of the Birch reduction, a powerful tool in organic synthesis for introducing functional groups into aromatic compounds .

Chemical Indicator:

  • Due to its color change upon oxidation, 9-methylfluorene has been used as an indicator in the titration of organometallic reagents, particularly those from Group IA and Group IIA of the periodic table. The colorless form of 9-methylfluorene turns a vibrant red upon reaching the endpoint of the titration, allowing for clear visual confirmation of the reaction's completion .

Potential Applications:

  • Research suggests that 9-methylfluorene derivatives may possess interesting properties for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to form stable π-conjugated systems. However, further research is needed to fully explore this potential application .

9-Methylfluorene is an aromatic hydrocarbon with the chemical formula C14H12C_{14}H_{12}. It is structurally characterized by a methyl group attached to the ninth position of the fluorene framework, which consists of a fused bicyclic structure comprising a benzene ring and a cyclopentene ring. The compound appears as colorless prisms and is insoluble in water, making it a non-polar organic compound. Its molecular weight is approximately 180.26 g/mol, and it has a melting point ranging from 46.1 to 47.2 °C (115 to 117 °F) and a boiling point of about 154 °C at atmospheric pressure .

  • Low-level toxicity: May cause skin irritation or respiratory problems upon prolonged exposure [].
  • Combustibility: Flammable and can release harmful fumes upon combustion [].
Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The compound undergoes substitution reactions at the benzene nucleus, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions .
  • Reactivity with Oxidizing Agents: It can react vigorously, potentially leading to explosive conditions when in contact with strong oxidizers .
  • Base Reactions: Exothermic reactions occur with bases and diazo compounds, indicating its reactivity under certain conditions .

The synthesis of 9-methylfluorene typically involves:

  • Alkylation of Fluorene: This can be achieved by reacting fluorene with methylating agents such as methyl iodide in the presence of strong bases like sodium hydride or sodium alkoxide .
  • Multi-step Synthesis: Alternative methods may involve complex multi-step procedures that utilize various intermediates to introduce the methyl group at the desired position on the fluorene structure .

9-Methylfluorene finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Indicator in Titrations: The compound has been used as an indicator in titrations involving organometallic reagents due to its distinct color change properties .
  • Research: It is utilized in studies related to polymer science and materials chemistry due to its structural properties.

Several compounds share structural similarities with 9-methylfluorene. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
FluoreneBicyclic AromaticBase structure without methyl substitution
9-FluorenoneBicyclic Aromatic KetoneContains a carbonyl group at position 9
9-MethylphenanthrenePolycyclic AromaticMore complex structure with additional rings
1-MethylfluoreneMonocyclic AromaticMethyl group at position 1 instead of 9

9-Methylfluorene's unique position of the methyl group distinguishes it from these similar compounds, influencing its chemical reactivity and physical properties.

Physical Description

Prisms. (NTP, 1992)

XLogP3

3.9

Boiling Point

309 to 313 °F at 15 mm Hg (NTP, 1992)

Density

1.0263 at 151 °F (NTP, 1992)

Melting Point

115 to 117 °F (NTP, 1992)
46.5 °C

UNII

95M10BKB07

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2523-37-7

Wikipedia

9-methylfluorene

Dates

Modify: 2023-08-15

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